Sodium Pyruvate (D3, 97-98%)

Description

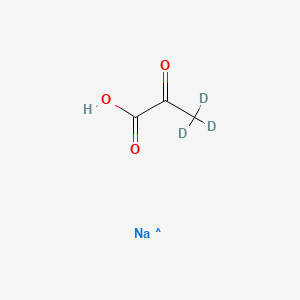

Sodium pyruvate (D₃, 97-98%) is a deuterium-labeled isotopologue of sodium pyruvate, a key intermediate in cellular metabolism. This compound (Chemical Formula: CD₃C(O)COONa) is characterized by three deuterium atoms replacing hydrogen at the methyl group, enhancing its utility in advanced research applications such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS/MS), and metabolic pathway tracing . With a purity of 97-98%, it is stored under refrigeration (-5°C to 5°C) to maintain stability and avoid photodegradation . Its primary applications include studying metabolic flux, antioxidant mechanisms, and isotopic dilution assays .

Properties

Molecular Formula |

C3H4NaO3 |

|---|---|

Molecular Weight |

114.07 g/mol |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/i1D3; |

InChI Key |

DAQHMCWYXJEOCG-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)O.[Na] |

Canonical SMILES |

CC(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sodium Pyruvate via Neutralization Reaction

The foundational method for synthesizing sodium pyruvate involves the neutralization of pyruvic acid with a sodium base. A representative protocol from ChemicalBook details the reaction between pyruvic acid and sodium formate in ethyl acetate.

Reaction Protocol

In a typical procedure, 45.5 g (0.5 mol) of 98.7% pyruvic acid is dissolved in 200 mL of ethyl acetate. Sodium formate (34 g, 0.5 mol) is added gradually at 40°C over one hour. The mixture is stirred for three hours at this temperature, cooled to 15°C, and stirred for an additional hour. Sodium pyruvate is vacuum-filtered, washed with ethyl acetate, and dried at 50°C under reduced pressure (15 mbar). This method achieves a 97% yield of sodium pyruvate with high purity.

Key Parameters:

- Temperature : 40°C for reaction; 15°C for cooling.

- Solvent : Ethyl acetate (low polarity, facilitates crystallization).

- Drying : 50°C under vacuum to prevent thermal decomposition.

Recrystallization-Based Purification for High-Purity Sodium Pyruvate

A patented method (CN104045547A) refines crude sodium pyruvate through recrystallization, optimizing yield and minimizing impurities.

Recrystallization Procedure

- Aqueous Solution Preparation : Crude sodium pyruvate is dissolved in purified water at a 1:2.1 (w/v) ratio and filtered to remove inorganic impurities.

- Ethanol Precipitation : The filtrate is dropwise added to ice-cold anhydrous ethanol (volume ratio 1:4–12) at 2–5 drops/second. Crystallization occurs at 0–5°C, followed by filtration to collect the wet product.

- Drying and Processing : The wet product is vacuum-dried at 50–80°C, sieved, and pulverized to obtain a pure white solid.

Optimization Insights:

- Ethanol Volume : Higher ethanol volumes (e.g., 1:12 ratio) reduce solubility, increasing yield but requiring more solvent.

- Temperature Control : Ice baths maintain temperatures below 5°C, suppressing byproduct formation.

- Dropping Rate : Slow addition (2–5 drops/second) prevents localized overheating.

Impurity Profiling and Yield

HPLC analysis of recrystallized batches shows:

| Test Item | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Single Maximum Impurity | 0.06% | 0.07% | 0.07% | 0.06% |

| Total Impurities | 0.17% | 0.21% | 0.20% | 0.19% |

Average yield across batches is 85–88%, with microbial limits compliant for respiratory drug formulations.

Deuterium Labeling for Sodium Pyruvate (D₃, 97-98%)

Deuterated sodium pyruvate (CD₃C(O)COONa) is synthesized by substituting hydrogen with deuterium at the methyl group. Cambridge Isotope Laboratories (CIL) produces this isotopologue via tailored microbial fermentation or chemical synthesis, ensuring 97-98% isotopic purity.

Comparative Analysis of Preparation Methods

Synthesis vs. Recrystallization

| Parameter | Neutralization Synthesis | Recrystallization |

|---|---|---|

| Yield | 97% | 85–88% |

| Purity | ≥98% | ≥99.8% |

| Scalability | Industrial | Pilot to industrial |

| Solvent Recovery | Ethyl acetate (recyclable) | Ethanol (recyclable) |

Cost Considerations

- Synthesis : Lower solvent costs but higher energy input for neutralization.

- Recrystallization : Higher solvent volumes but superior impurity control.

Chemical Reactions Analysis

Types of Reactions: Sodium pyruvate undergoes various chemical reactions, including:

Oxidation: Sodium pyruvate can act as a peroxide scavenger in aerobic oxidation reactions under carbene catalysis.

Reduction: It can be reduced to lactate under anaerobic conditions.

Substitution: Sodium pyruvate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium pyruvate is used with ambient air as the sole oxidant under mild and green conditions.

Reduction: Enzymatic reduction using lactate dehydrogenase.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

Oxidation: Imidates and amidines from imines.

Reduction: Lactate.

Substitution: Various substituted pyruvates.

Scientific Research Applications

Sodium pyruvate (D3, 97-98%) is a labeled form of sodium pyruvate, a simple organic compound with a variety of applications in scientific research. Here's a detailed overview of its applications:

Scientific Research Applications

- Treatment of Chronic Obstructive Pulmonary Disease: Sodium pyruvate is used in preparing medicine for treating chronic obstructive pulmonary disease (COPD). In an inhalant composition, sodium pyruvate, sodium chloride, and water are used, where the mass molarity of the sodium pyruvate is 0.5-6mmol/kg, and the mass percent of the sodium chloride is 0.85-0.95% . The inhalant composition acts directly on the lung and does not participate in the metabolism of the whole body, has few toxic and side effects, and is stable .

- Metabolism and Metabolomics: Sodium pyruvate (D3, 97-98%) is used in metabolism and metabolomics studies .

- Biomolecular NMR: Sodium pyruvate (D3, 97-98%) is used in Biomolecular Nuclear Magnetic Resonance (NMR) .

- MS/MS Standards: Sodium pyruvate (D3, 97-98%) is used in tandem mass spectrometry (MS/MS) standards .

- Improving Glucose Metabolism: Pyruvate has been shown to protect glucose metabolism in various pathogenic conditions . It displays protection against cellular aberrant glucometabolic pathways and redox status in high glucose (HG) status and diabetic cataract and retinopathy in animals and human cells .

- Beneficial Anion in Resuscitation: Pyruvate can effectively correct hypoxic lactic acidosis in critically ill patients .

- Diabetes and Diabetic-Related Complications: Pyruvate is important for ameliorating diabetes and diabetic-related complications .

- Red Blood Cell Function: Pyruvate protects the function of red blood cells (RBCs) . It maintains ATP levels and ATPase activities in RBCs, benefiting cell metabolism throughout the body, even in anoxia .

- Malaria Research: Studies suggest that targeting mitochondrial metabolism could be a key vulnerability in malaria. Atovaquone, an ETC-inhibiting drug, displays increased potency when combined with DHA against Cam3.IIR539T parasites .

Mechanism of Action

Sodium pyruvate exerts its effects through several mechanisms:

Energy Production: It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle to produce ATP aerobically.

Antioxidant Properties: Acts as an endogenous antioxidant, neutralizing reactive oxygen species like hydrogen peroxide.

Metabolic Pathways: Involved in glycolysis and pyruvate dehydrogenase pathways, crucial for biological energy production.

Comparison with Similar Compounds

Research and Industrial Relevance

- Bacterial Studies: Sodium pyruvate is the most utilized carbon source among cultivable marine bacteria, outperforming acetate and citrate .

- Cell Culture: Sodium pyruvate (1 mM) is a standard additive in media like DMEM, serving as an energy source and antioxidant .

- Market Trends: Global sodium pyruvate prices face downward pressure due to fluctuating feedstock costs and logistical challenges, though niche isotopic variants (e.g., D₃) remain premium products .

Q & A

Q. What is the role of sodium pyruvate in cell culture media, and how should its concentration be optimized?

Sodium pyruvate serves as a critical energy substrate in cell culture, bypassing glycolysis to directly enter the tricarboxylic acid (TCA) cycle as acetyl-CoA. It is particularly useful in low-glucose media or under hypoxic conditions where glycolysis is inefficient . For most cell lines, a working concentration of 1 mM (110 mg/mL) is recommended, achieved by diluting a 100 mM stock solution (cell culture-grade, sterile) 1:100 . Optimization requires empirical testing: start with 0.1–5 mM and monitor cell viability (e.g., via MTT assay) and metabolic markers (e.g., lactate dehydrogenase activity).

Q. How does deuterium labeling (D3) in sodium pyruvate impact its use in metabolic tracing studies?

Sodium pyruvate (D3, 97-98%) is isotopically labeled at three hydrogen positions, enabling precise tracking of metabolic flux via techniques like mass spectrometry or NMR. The deuterium atoms do not significantly alter biochemical reactivity but allow differentiation between endogenous and exogenous pyruvate pools . For example, in studies of gluconeogenesis, D3-labeled pyruvate can trace carbon flux into glucose via isotopic enrichment analysis . Ensure batch-specific certification (e.g., 97-98% isotopic purity) to minimize variability in tracer experiments.

Q. What quality control measures are essential for sodium pyruvate in cell culture applications?

Key parameters include:

- Purity : ≥97% (HPLC-validated) to avoid contaminants like lactate or acetate .

- Endotoxin levels : ≤0.25 EU/mL (USP standards) to prevent immune activation in sensitive cell lines .

- Sterility : Validate via membrane filtration (0.22 µm) and absence of microbial growth in thioglycolate broth .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation; monitor pH (5.0–7.0) and osmotic pressure (300–500 mOsm/kg H₂O) .

Advanced Research Questions

Q. How can sodium pyruvate (D3) resolve contradictions in brain injury studies regarding metabolic recovery?

In rodent traumatic brain injury (TBI) models, conflicting data exist on whether pyruvate enhances cognitive recovery via metabolic support or antioxidative effects. A delayed administration protocol (e.g., 1-hour post-injury) with D3-labeled pyruvate can clarify mechanisms:

- Metabolic tracing : Use ¹⁴C-2-deoxyglucose autoradiography to compare regional glucose uptake in treated vs. control groups .

- Redox analysis : Measure NAD+/NADH ratios and glutathione levels in hippocampal tissue to distinguish metabolic vs. antioxidative effects . Contradictions may arise from differences in injury severity or dosing; standardize models (e.g., controlled cortical impact) and use multivariate ANOVA to account for covariates like age .

Q. What experimental designs are optimal for studying sodium pyruvate’s neuroprotective effects in TBI?

Q. How can isotopic dilution affect data interpretation in metabolic flux studies using D3-labeled pyruvate?

Isotopic dilution occurs when unlabeled endogenous pyruvate pools dilute the D3 tracer, reducing signal-to-noise ratios. Mitigate this by:

- Pre-treating cells/animals with glucose-free media to deplete endogenous pyruvate .

- Using kinetic modeling (e.g., isotopomer spectral analysis) to correct for dilution effects .

- Validating with parallel LC-MS/MS runs comparing labeled vs. unlabeled cohorts .

Methodological Considerations

Q. What protocols ensure stable isotopic labeling in long-term cell culture experiments?

- Media preparation : Replace glucose with D3-pyruvate (1–5 mM) in DMEM lacking pyruvate .

- Adaptation phase : Gradually transition cells over 72 hours to avoid metabolic shock .

- QC checks : Monitor isotopic enrichment via GC-MS every 24 hours; discard batches with <95% purity .

Q. How should researchers address batch-to-batch variability in sodium pyruvate (D3) for reproducibility?

- Source certification : Require suppliers to provide NMR or MS spectra confirming isotopic purity .

- In-house validation : Perform independent LC-MS analysis upon receipt .

- Documentation : Record lot numbers and storage conditions in metadata for all experiments .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing sodium pyruvate’s dose-response effects?

Q. How to reconcile discrepancies between in vitro and in vivo findings on pyruvate’s antioxidant capacity?

Discrepancies often stem from differences in oxidative stress levels. Address this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.